molecular formula C22H24ClN3O3S2 B2920439 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 896675-81-3

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No. B2920439
CAS RN: 896675-81-3
M. Wt: 478.02
InChI Key: ITIKFKKONZJTEU-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Studies have shown that derivatives of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide exhibit significant anticancer properties. For instance, Yılmaz et al. (2015) synthesized derivatives showing high proapoptotic activity in melanoma cell lines, with compound 12 (SGK 266) demonstrating notable growth inhibition and anticancer activity in vitro against melanoma cancer cell line MDA–MB435. These compounds also acted as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).

Synthesis and Pharmaceutical Applications

The synthesis of this compound involves various methodologies that have wider applications in pharmaceutical chemistry. For instance, Vedejs and Kongkittingam (2000) discussed the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides. This method can be applied to synthesize a wide range of compounds, including those related to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide (Vedejs & Kongkittingam, 2000).

Inhibition of Carbonic Anhydrases

Research by Ulus et al. (2016) highlighted the role of similar compounds in inhibiting carbonic anhydrases, key enzymes involved in various physiological processes. These compounds, including 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, were found effective against cytosolic and membrane-bound human carbonic anhydrase isoforms (Ulus et al., 2016).

Antibacterial Studies

Compounds similar to N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide have been studied for their antibacterial properties. For example, Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, finding significant antibacterial activity against various microorganisms, including E. coli and Staphylococcus aureus (Obasi et al., 2017).

Green Chemistry and Synthesis

Horishny and Matiychuk (2020) demonstrated a green chemistry approach in synthesizing related benzamides. They achieved nearly quantitative yields by reacting substituted benzohydrazides with diacetic acid in water, adhering to green chemistry principles (Horishny & Matiychuk, 2020).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-18(23)12-13-19-20(14)24-22(30-19)25-21(27)15-8-10-17(11-9-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIKFKKONZJTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

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